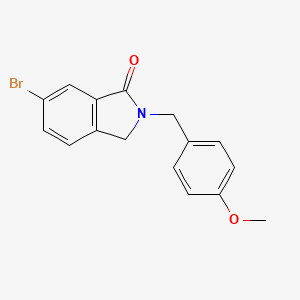
2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the quinoxaline family, which is known for its diverse biological and chemical properties .
Méthodes De Préparation
The synthesis of 2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine typically involves the functionalization of 2,3-dichloroquinoxaline with tert-butylamine under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinoxalines .
Applications De Recherche Scientifique
2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of fluorescent materials, dyes, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
2-N,3-N-di-tert-butyl-6,7-dichloroquinoxaline-2,3-diamine can be compared with other similar compounds in the quinoxaline family, such as:
2,3-dichloroquinoxaline: The parent compound used in the synthesis of this compound.
2,3-diaminoquinoxaline: Another derivative with different substituents that exhibit unique biological activities.
6,7-dichloroquinoxaline: A related compound with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoxaline derivatives .
Propriétés
IUPAC Name |
2-N,3-N-ditert-butyl-6,7-dichloroquinoxaline-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N4/c1-15(2,3)21-13-14(22-16(4,5)6)20-12-8-10(18)9(17)7-11(12)19-13/h7-8H,1-6H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBZVTVNMJGKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1NC(C)(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8255702.png)








![3-Benzyl-6-fluoroimidazo[4,5-b]pyridine](/img/structure/B8255775.png)

